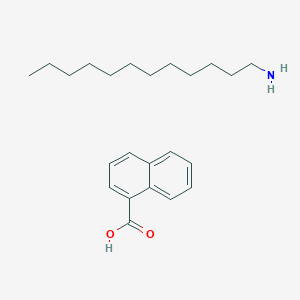
Dimethyl 2,2-bis(4-chlorobenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-Bis(4-clorobencil)malonato de dimetilo es un compuesto orgánico con la fórmula molecular C19H18Cl2O4 y un peso molecular de 381.259 g/mol . Es un derivado del ácido malónico y contiene dos grupos 4-clorobencilo unidos al átomo de carbono central de la porción malonato. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2,2-Bis(4-clorobencil)malonato de dimetilo se puede sintetizar mediante la alquilación del malonato de dimetilo con cloruro de 4-clorobencilo en presencia de una base como el hidruro de sodio o el carbonato de potasio . La reacción generalmente ocurre en un disolvente aprótico como la dimetilformamida (DMF) o el tetrahidrofurano (THF) bajo condiciones de reflujo.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el 2,2-Bis(4-clorobencil)malonato de dimetilo no están ampliamente documentados, el enfoque general implica reacciones de alquilación a gran escala utilizando condiciones similares a las de la síntesis de laboratorio. El proceso se puede optimizar para obtener mayores rendimientos y pureza mediante el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,2-Bis(4-clorobencil)malonato de dimetilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica donde los grupos 4-clorobencilo se pueden reemplazar por otros nucleófilos.
Hidrólisis: Los grupos éster en el compuesto se pueden hidrolizar para formar los derivados de ácido malónico correspondientes.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque las condiciones y los reactivos específicos pueden variar.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.
Hidrólisis: La hidrólisis ácida o básica se puede realizar utilizando ácido clorhídrico o hidróxido de sodio, respectivamente.
Oxidación y reducción: Se pueden utilizar reactivos como permanganato de potasio o borohidruro de sodio para reacciones de oxidación y reducción, respectivamente.
Principales productos formados
Reacciones de sustitución: Los productos dependen del nucleófilo utilizado, lo que resulta en varios malonatos sustituidos.
Hidrólisis: Los principales productos son derivados del ácido malónico.
Oxidación y reducción: Los productos varían según las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2,2-Bis(4-clorobencil)malonato de dimetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas e intermediarios.
Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas, incluidos los productos farmacéuticos y agroquímicos.
Medicina: Sirve como precursor en la síntesis de posibles candidatos a fármacos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2,2-Bis(4-clorobencil)malonato de dimetilo implica su reactividad como éster malónico. El compuesto puede sufrir desprotonación para formar un carbanión, que luego puede participar en varias reacciones de adición y sustitución nucleofílicas. Los objetivos moleculares y las vías involucradas dependen de las reacciones específicas y las aplicaciones en las que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2,2-Bis(4-clorobencil)malonato de dietilo: Estructura similar pero con grupos éster etilo en lugar de metilo.
2,2-Bis(3,4-diclorobencil)malonato de dimetilo: Contiene átomos de cloro adicionales en los grupos bencilo.
2,2-Bis(4-nitrobencil)malonato de dietilo: Contiene grupos nitro en los anillos bencílicos.
Singularidad
El 2,2-Bis(4-clorobencil)malonato de dimetilo es único debido a su patrón de sustitución específico y la presencia de grupos 4-clorobencilo. Esta estructura confiere reactividad y propiedades distintas, lo que lo hace valioso en aplicaciones sintéticas e de investigación específicas.
Propiedades
Número CAS |
2172-48-7 |
|---|---|
Fórmula molecular |
C19H18Cl2O4 |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
dimethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-17(22)19(18(23)25-2,11-13-3-7-15(20)8-4-13)12-14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
LLTMIVXRKDOVEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)

![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)






